
N-(5-chloropyridin-2-yl)-2-ethyl-N,5-dimethylpyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloropyridin-2-yl)-2-ethyl-N,5-dimethylpyrazole-3-carboxamide, also known as JNJ-42041935, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications.
作用机制
N-(5-chloropyridin-2-yl)-2-ethyl-N,5-dimethylpyrazole-3-carboxamide exerts its therapeutic effects by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is involved in the regulation of gene expression, and its overexpression has been implicated in various diseases, including cancer and inflammation. By inhibiting BRD4 activity, N-(5-chloropyridin-2-yl)-2-ethyl-N,5-dimethylpyrazole-3-carboxamide can reduce the expression of genes that promote disease progression and inflammation.
Biochemical and Physiological Effects:
N-(5-chloropyridin-2-yl)-2-ethyl-N,5-dimethylpyrazole-3-carboxamide has been shown to have several biochemical and physiological effects. It can reduce the expression of genes involved in cell proliferation, survival, and inflammation. It can also induce cell cycle arrest and apoptosis in cancer cells. In addition, N-(5-chloropyridin-2-yl)-2-ethyl-N,5-dimethylpyrazole-3-carboxamide can reduce the production of inflammatory cytokines, which are involved in the development of various inflammatory diseases. It can also improve cognitive function and reduce neuroinflammation in neurological disorders.
实验室实验的优点和局限性
N-(5-chloropyridin-2-yl)-2-ethyl-N,5-dimethylpyrazole-3-carboxamide has several advantages as a research tool. It is a potent and specific inhibitor of BRD4, which makes it an ideal tool for studying the role of BRD4 in disease development and progression. It is also a small molecule, which makes it easy to administer and manipulate in laboratory experiments. However, N-(5-chloropyridin-2-yl)-2-ethyl-N,5-dimethylpyrazole-3-carboxamide also has some limitations. It has poor solubility in water, which can make it difficult to administer in some experimental settings. It also has a short half-life, which can limit its effectiveness in some experiments.
未来方向
There are several future directions for research on N-(5-chloropyridin-2-yl)-2-ethyl-N,5-dimethylpyrazole-3-carboxamide. One direction is to study its potential therapeutic applications in other diseases, such as autoimmune diseases and metabolic disorders. Another direction is to develop more potent and selective inhibitors of BRD4, which could have even greater therapeutic potential. Finally, research could focus on developing new formulations of N-(5-chloropyridin-2-yl)-2-ethyl-N,5-dimethylpyrazole-3-carboxamide that improve its solubility and half-life, which could enhance its effectiveness in experimental settings.
合成方法
The synthesis of N-(5-chloropyridin-2-yl)-2-ethyl-N,5-dimethylpyrazole-3-carboxamide involves a multi-step process that includes the reaction of 2-chloropyridine with ethyl 2-methyl-3-oxobutanoate, followed by the reaction of the resulting compound with hydrazine hydrate. The final product is obtained by reacting the intermediate compound with methyl isobutyrate and chloroacetyl chloride.
科学研究应用
N-(5-chloropyridin-2-yl)-2-ethyl-N,5-dimethylpyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer, it has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. In inflammation, it has been shown to reduce the production of inflammatory cytokines, which are involved in the development of various inflammatory diseases. In neurological disorders, it has been shown to improve cognitive function and reduce neuroinflammation.
属性
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-ethyl-N,5-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O/c1-4-18-11(7-9(2)16-18)13(19)17(3)12-6-5-10(14)8-15-12/h5-8H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEQIPVMQKEFAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)N(C)C2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)-2-ethyl-N,5-dimethylpyrazole-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7593992.png)
![1-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]-3-[(3-ethyl-1H-pyrazol-5-yl)methyl]urea](/img/structure/B7594003.png)
![N-[(2-tert-butyloxan-3-yl)methyl]methanesulfonamide](/img/structure/B7594007.png)
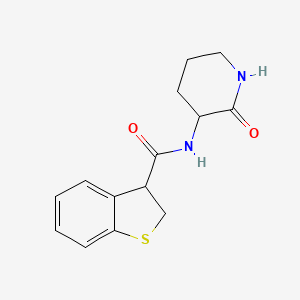

![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]thiophene-2-sulfonamide](/img/structure/B7594025.png)
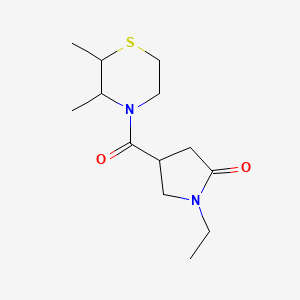
![[2-(Dimethylamino)pyridin-4-yl]-(2,3-dimethylthiomorpholin-4-yl)methanone](/img/structure/B7594047.png)
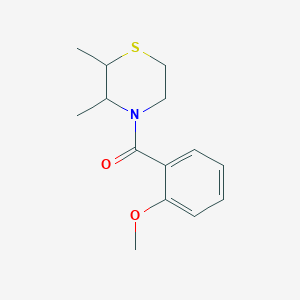
![(2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone](/img/structure/B7594050.png)
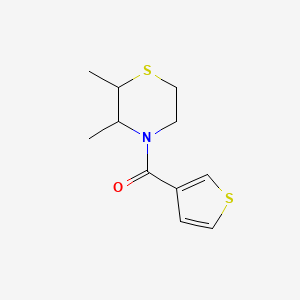
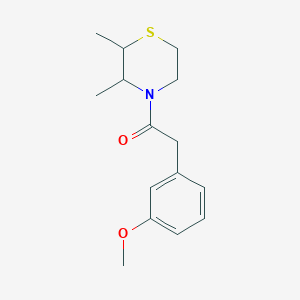
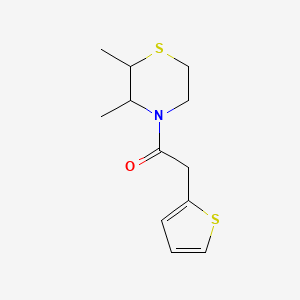
![(2,3-Dimethylthiomorpholin-4-yl)-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanone](/img/structure/B7594068.png)